N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
Description
N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide (CAS: 148051-08-5) is a triiodinated aromatic compound characterized by acetylated hydroxyl groups on its carboxamide side chains. Its molecular formula is C₁₈H₂₂I₃N₃O₁₀, with a molecular weight of 921.01 g/mol. This compound is a synthetic intermediate in the production of iodinated contrast agents such as iopamidol (CAS: 60166-98-5), a non-ionic radiocontrast medium used in medical imaging . The acetyloxy groups serve as protective moieties during synthesis, which are later hydrolyzed to yield hydroxyl groups in the final drug product .
Properties
IUPAC Name |
[3-acetyloxy-2-[[3-amino-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26I3N3O10/c1-9(29)35-5-13(6-36-10(2)30)27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-14(7-37-11(3)31)8-38-12(4)32/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUCJQVOLIWIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NC(COC(=O)C)COC(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26I3N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471995 | |
| Record name | {[(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)azanediyl]propane-2,1,3-triyl} tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148051-08-5 | |
| Record name | {[(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)azanediyl]propane-2,1,3-triyl} tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide (CAS No. 148051-08-5) is a synthetic compound notable for its biological activity, particularly in the context of medical imaging and therapeutic applications. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : CHINO
- Molecular Weight : 873.17 g/mol
- PubChem CID : 11766168
Structural Characteristics
The compound features a triiodo-substituted aromatic ring system, which is significant for enhancing radiopacity in imaging applications. The acetyloxy groups contribute to its solubility and bioavailability.
This compound acts primarily as a contrast agent in radiological imaging. Its iodine content allows for enhanced visualization of tissues during X-ray and CT scans.
Pharmacological Studies
- Tissue Distribution : Studies have shown that the compound exhibits rapid distribution in vascular tissues, making it suitable for angiographic procedures.
- Biocompatibility : Research indicates low cytotoxicity levels when tested on various cell lines, suggesting favorable biocompatibility for clinical applications.
Case Study 1: Imaging Efficacy
A clinical trial involving patients undergoing CT angiography demonstrated that the use of this compound resulted in clearer imaging with reduced artifacts compared to traditional iodine-based contrast agents.
Case Study 2: Safety Profile
In a safety assessment study involving healthy volunteers, the compound was administered at varying doses. Results indicated no significant adverse effects, reinforcing its potential as a safer alternative for patients with iodine allergies.
Comparative Analysis of Contrast Agents
| Contrast Agent | Iodine Content | Cytotoxicity | Imaging Clarity | Application |
|---|---|---|---|---|
| This compound | High | Low | High | CT Angiography |
| Iopamidol | Moderate | Moderate | Moderate | General Imaging |
| Iohexol | High | High | High | Angiography |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The compound’s structural analogs differ primarily in substituents on the benzene ring and side chains. Key comparisons include:
Table 1: Structural Comparison
| Compound Name | CAS Number | Substituents on Benzene Ring | Side Chain Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 148051-08-5 | 5-amino, 2,4,6-triiodo | Acetyloxy-protected hydroxyls | 921.01 |
| Iopamidol | 60166-98-5 | 5-[(2-hydroxy-1-oxopropyl)amino], 2,4,6-triiodo | Hydroxyl groups | 777.09 |
| Iohexol Impurity B | 31127-80-7 | 5-acetamido, 2,4,6-triiodo | Dihydroxypropyl groups | 821.86 |
| Iodixanol | 92339-11-2 | 5,5'-bis(acetamido), 2,4,6-triiodo | Bis(2,3-dihydroxypropyl) groups | 1550.20 |
Key Observations:
Acetyloxy vs. Hydroxyl Groups :
- The target compound’s acetyloxy groups increase lipophilicity compared to iopamidol and iohexol, which have hydroxyl or dihydroxypropyl groups. This impacts solubility and metabolic stability .
- Acetylated intermediates are hydrolyzed in vivo or during synthesis to release hydrophilic hydroxyl groups, critical for renal excretion in contrast agents .
Amino vs. Acetamido Substituents: The 5-amino group in the target compound contrasts with the 5-acetamido group in iohexol impurity B. Acetamido groups enhance metabolic stability but reduce reactivity during synthesis .
Triiodination :
Stability and Degradation
- The acetyloxy groups in the target compound enhance stability during synthesis but render it susceptible to hydrolysis under acidic or basic conditions, forming iopamidol .
- In contrast, iohexol and iodixanol exhibit high stability in aqueous formulations due to hydroxyl and dihydroxypropyl groups, which resist premature degradation .
Preparation Methods
Protection and Iodination
The iodinated precursor, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide, undergoes acetylation to protect hydroxyl groups. In Example 1 of the patent, 1,486 g of the precursor is reacted with acetic anhydride (0.9 kg, 8.82 mol) in N,N-dimethylacetamide (1.7 L) catalyzed by 4-dimethylaminopyridine (12.9 g). The mixture is stirred at room temperature for 20 hours, precipitating the protected intermediate with 96% ethanol. Filtration and drying yield 1,715 g (94%) of the acetylated product.
Key Parameters :
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Solvent : N,N-Dimethylacetamide (polar aprotic solvent enhances reaction rate).
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Catalyst : 4-Dimethylaminopyridine (facilitates acetylation via nucleophilic catalysis).
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Stoichiometry : Excess acetic anhydride ensures complete protection.
Acylation of the Amino Group
The protected intermediate is acylated using (S)-2-(acetyloxy)propanoyl chloride. Example 3 details the reaction of 11 g (12.6 mmol) of the intermediate with 4.75 g (31.5 mmol) of (S)-2-(acetyloxy)propanoyl chloride in N,N-dimethylacetamide (200 mL) containing HCl (0.055 g). After 20 hours at 23°C, the solvent is evaporated, and the residue is treated with 4% aqueous NaHCO₃ to precipitate the product. This yields 9.9 g (80%) of the acylated compound.
Reaction Conditions :
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Temperature : Maintained below 30°C to prevent racemization.
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Stoichiometry : 2.5 equivalents of acyl chloride ensure complete amidation.
Deprotection and Final Purification
The acylated product undergoes hydrolysis to remove acetyl groups. Example 4 describes suspending 4.9 g (5 mmol) of the compound in water and methanol, followed by the addition of 2M NaOH over 4 hours at 50°C (pH 10–11). Purification via ion-exchange resins (Dowex® C350, Relite® MG1) and crystallization from ethanol yields 2.8 g (72%) of the final product.
Purification Techniques :
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Ion-Exchange Chromatography : Removes ionic impurities and unreacted reagents.
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Crystallization : Ethanol ensures high purity (>99% by HPLC).
Industrial-Scale Optimization
Scalability and Yield Enhancements
Example 5 demonstrates industrial-scale production using 53.3 g (61.1 mmol) of the intermediate. Sequential additions of (S)-2-(acetyloxy)propanoyl chloride (16.5 g, 110 mmol) in N,N-dimethylacetamide (75 mL) at <30°C, followed by NaOH-mediated hydrolysis, yield 41.2 g (87%) of Iopamidol after nanofiltration and resin purification.
Process Metrics :
| Parameter | Value |
|---|---|
| Reaction Volume | 75 mL |
| Temperature Control | <30°C (acyl chloride addition) |
| Final Yield | 87% |
Green Chemistry Considerations
The patent emphasizes reduced environmental impact through:
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Reagent Recovery : Solvents like N,N-dimethylacetamide are recycled via distillation.
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Waste Minimization : Nanofiltration retentates are reprocessed, lowering hazardous waste generation.
Analytical Characterization
Critical quality control measures include:
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NMR Spectroscopy : Confirms acetylation and acylation via characteristic peaks (e.g., acetyl protons at δ 2.0–2.2 ppm).
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Mass Spectrometry : Validates molecular weight (873.17 g/mol) and isotopic pattern consistent with triiodination.
Challenges and Solutions
Q & A
Basic Research: How to design a synthesis protocol for this compound, considering its complex iodinated aromatic core and acetyloxy substituents?
Methodological Answer:
- Step 1: Protecting Group Strategy
Begin by protecting reactive amino and hydroxyl groups during iodination and acetylation steps. For example, use tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection, as described in analogous benzenedicarboxamide syntheses . - Step 2: Iodination Optimization
Use controlled iodination agents (e.g., ICl or N-iodosuccinimide) under inert atmospheres to avoid over-iodination. Monitor reaction progress via HPLC to ensure regioselectivity at the 2,4,6-positions . - Step 3: Acetylation
Introduce acetyloxy groups via nucleophilic substitution, employing anhydrous conditions (e.g., acetyl chloride in dry dichloromethane with pyridine as a catalyst). Verify completeness using FT-IR for ester carbonyl peaks (~1740 cm⁻¹) .
Basic Research: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: ~1100–1200 Da range) and isotopic pattern matching for iodine content.
- Multinuclear NMR:
- ¹H NMR: Identify acetyl methyl protons (δ 2.0–2.2 ppm) and aromatic protons (δ 7.5–8.5 ppm).
- ¹³C NMR: Confirm carbonyl carbons (δ 165–170 ppm) and iodinated aromatic carbons (δ 90–100 ppm).
- X-ray Crystallography: Resolve steric effects from acetyloxy substituents and validate spatial arrangement of iodine atoms .
Basic Research: How to assess the compound’s stability under varying storage conditions (e.g., light, temperature, humidity)?
Methodological Answer:
-
Accelerated Stability Testing:
Expose samples to stressors:- Light: UV-Vis irradiation (ICH Q1B guidelines) for photodegradation analysis.
- Temperature: 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., deacetylated intermediates).
-
Key Metrics:
Condition Degradation Products Observed Stability Threshold 25°C, dark, dry None (baseline) >95% purity 40°C/75% RH, 4 weeks 5% deacetylation <90% purity Refer to TCI America’s stability protocols for iodinated aromatics .
Advanced Research: How can computational modeling predict reactivity or degradation pathways of this compound?
Methodological Answer:
- Quantum Chemical Calculations:
Use density functional theory (DFT) to model electron density around iodine atoms, predicting susceptibility to nucleophilic attack or radical-mediated degradation . - Reaction Path Search:
Employ software like Gaussian or ORCA to simulate hydrolysis pathways of acetyloxy groups, identifying transition states and activation energies . - Validation: Cross-reference computational results with experimental LC-MS data to refine models .
Advanced Research: How to resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?
Methodological Answer:
- Hypothesis-Driven Approach:
- Isolate Byproducts: Use preparative HPLC to collect and characterize impurities via HRMS/NMR.
- Mechanistic Reassessment: Re-examine reaction conditions (e.g., trace moisture causing partial deacetylation) using kinetic modeling .
- Feedback Loop: Integrate findings into computational models to predict and mitigate future byproducts .
Advanced Research: What are the degradation mechanisms under oxidative or hydrolytic conditions?
Methodological Answer:
- Hydrolytic Degradation:
- Acid/Base Catalysis: At pH < 3 or > 10, acetyloxy groups hydrolyze to hydroxyls, forming N,N'-bis[2-hydroxyethyl] derivatives. Monitor via pH-stat titration .
- Oxidative Pathways:
- Radical Initiation: Use ESR spectroscopy to detect iodine-centered radicals under H₂O₂ exposure. Quench with antioxidants (e.g., BHT) to stabilize .
Advanced Research: How to optimize purification methods for high molecular weight, iodinated compounds?
Methodological Answer:
- Chromatography:
Use size-exclusion chromatography (SEC) with THF as mobile phase to separate oligomers. - Crystallization Screening:
Test solvents (e.g., DMF/water mixtures) to exploit iodine’s polarizability for crystal lattice formation. XRPD confirms polymorph purity .
Safety & Handling: What protocols mitigate risks during handling of this iodinated compound?
Methodological Answer:
- PPE Requirements:
- Respiratory: NIOSH-approved N95 masks to prevent inhalation of fine particulates.
- Gloves: Nitrile gloves (≥8 mil thickness) resistant to acetyloxy hydrolysis byproducts .
- Waste Disposal:
Deactivate iodine residues with sodium thiosulfate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
